molecular formula C9H9F5O2 B1627460 2-(Pentafluoropropanoyl)cyclohexanone CAS No. 2145-82-6

2-(Pentafluoropropanoyl)cyclohexanone

Cat. No.: B1627460
CAS No.: 2145-82-6
M. Wt: 244.16 g/mol
InChI Key: QYRFDYLUCRXGSL-UHFFFAOYSA-N
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Description

2-(Pentafluoropropanoyl)cyclohexanone is a chemical compound with the molecular formula C9H9F5O2 and a molar mass of 244.16 g/mol It is characterized by the presence of a cyclohexanone ring substituted with a pentafluoropropanoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pentafluoropropanoyl)cyclohexanone typically involves the acylation of cyclohexanone with pentafluoropropanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

Cyclohexanone+Pentafluoropropanoyl chlorideAlCl3This compound\text{Cyclohexanone} + \text{Pentafluoropropanoyl chloride} \xrightarrow{\text{AlCl}_3} \text{this compound} Cyclohexanone+Pentafluoropropanoyl chlorideAlCl3​​this compound

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent extraction and distillation techniques are employed to isolate and purify the final product .

Chemical Reactions Analysis

Types of Reactions: 2-(Pentafluoropropanoyl)cyclohexanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atoms in the pentafluoropropanoyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products:

Scientific Research Applications

2-(Pentafluoropropanoyl)cyclohexanone is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(Pentafluoropropanoyl)cyclohexanone involves its interaction with specific molecular targets. The pentafluoropropanoyl group can enhance the compound’s reactivity and binding affinity to certain enzymes or receptors. The cyclohexanone ring provides structural stability and influences the compound’s overall conformation. Detailed studies on its mechanism of action are ongoing to elucidate the exact pathways involved .

Comparison with Similar Compounds

    Cyclohexanone: A simpler analog without the pentafluoropropanoyl group.

    2-(Trifluoromethyl)cyclohexanone: A similar compound with a trifluoromethyl group instead of a pentafluoropropanoyl group.

Uniqueness: 2-(Pentafluoropropanoyl)cyclohexanone is unique due to the presence of the highly electronegative pentafluoropropanoyl group, which imparts distinct chemical properties such as increased reactivity and stability. This makes it a valuable compound for specialized applications in research and industry .

Properties

IUPAC Name

2-(2,2,3,3,3-pentafluoropropanoyl)cyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F5O2/c10-8(11,9(12,13)14)7(16)5-3-1-2-4-6(5)15/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYRFDYLUCRXGSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)C(C1)C(=O)C(C(F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30574704
Record name 2-(2,2,3,3,3-Pentafluoropropanoyl)cyclohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30574704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2145-82-6
Record name 2-(2,2,3,3,3-Pentafluoropropanoyl)cyclohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30574704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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